Introduction: The Strategic Role of Protected Pyrazole Boronic Acids in Modern Synthesis
Introduction: The Strategic Role of Protected Pyrazole Boronic Acids in Modern Synthesis
An In-Depth Technical Guide to 1-(THP)pyrazole-5-boronic Acid and Its Pinacol Ester
In the landscape of medicinal chemistry and materials science, heterocyclic building blocks are indispensable for constructing novel molecular architectures. Pyrazole rings, in particular, are prevalent scaffolds in numerous pharmaceuticals due to their metabolic stability and capacity for hydrogen bonding.[1][2][3] When functionalized with a boronic acid moiety, they become powerful reagents for carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction.[1][2]
This guide focuses on 1-(Tetrahydropyran-2-yl)pyrazole-5-boronic acid and its more commonly utilized derivative, the pinacol ester. The tetrahydropyran (THP) group serves as a crucial N-H protecting group, enhancing the compound's stability and directing regioselectivity during synthesis.[4][5] The pinacol ester form further improves stability, preventing the trimerization (dehydrative cyclization) common to free boronic acids and rendering the compound a more reliable and easily handled reagent in precision synthesis.[1][2][4] This document provides a comprehensive overview of its properties, synthesis, applications, and handling for researchers and drug development professionals.
Compound Profile: Identifiers and Physicochemical Properties
Two primary forms of this reagent are encountered: the free boronic acid and its pinacol ester. The pinacol ester is the most commercially available and widely used form due to its enhanced stability.[6][7][8][9]
| Property | 1-(THP)pyrazole-5-boronic acid | 1-(THP)pyrazole-5-boronic acid pinacol ester |
| Structure | [Image of 1-(THP)pyrazole-5-boronic acid structure] | [Image of 1-(THP)pyrazole-5-boronic acid pinacol ester structure] |
| CAS Number | 1105511-68-9[4][10] | 903550-26-5[6][7][8][11] |
| Molecular Formula | C₈H₁₃BN₂O₃[4][10] | C₁₄H₂₃BN₂O₃[8][11][] |
| Molecular Weight | 196.01 g/mol [4][10] | 278.15 g/mol [7][] |
| IUPAC Name | [2-(oxan-2-yl)pyrazol-3-yl]boronic acid[10] | 1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole[11][] |
| Appearance | - | White to off-white solid/powder[] |
| Melting Point | - | 74-78 °C[4][7][] |
| Boiling Point | - | 413.8±35.0 °C (Predicted)[7][] |
| Solubility | - | Sparingly soluble in Chloroform, DMSO, and slightly soluble in Methanol[7] |
| Storage Conditions | - | 2-8°C, sealed, away from moisture[6][7] |
Synthesis and Chemical Reactivity
The synthesis of the pinacol ester is a well-established procedure in organic chemistry, leveraging the acidity of the C-5 proton on the pyrazole ring. The THP protecting group is essential for this process, preventing side reactions at the N-1 position.
Synthesis Workflow Diagram
Caption: Synthesis of the pinacol ester via lithiation and borylation.
Detailed Synthesis Protocol: 1-(THP)pyrazole-5-boronic acid pinacol ester
This protocol is adapted from established laboratory procedures.[13] The causality behind each step is explained to ensure reproducibility and understanding.
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Preparation: To a flame-dried, triple-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1 equivalent) and anhydrous tetrahydrofuran (THF).
-
Expertise: Anhydrous conditions are critical as the organolithium reagent (n-BuLi) is a strong base and will be quenched by water.
-
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 1 equivalent) dropwise, ensuring the internal temperature remains below -70 °C. Stir for 5 minutes.[13]
-
Expertise: The low temperature is necessary to control the exothermic reaction and prevent side reactions. n-BuLi is a powerful base that selectively deprotonates the most acidic C-H bond, which is at the C-5 position of the pyrazole ring.
-
-
Borylation: Slowly add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C.[13]
-
Expertise: Triisopropyl borate is the boron source. The newly formed carbanion acts as a nucleophile, attacking the electrophilic boron atom.
-
-
Esterification and Warm-up: After the addition, allow the reaction to warm to room temperature over approximately 90 minutes and stir for an additional 16 hours.[13] While not explicitly stated in this specific reference, at this stage or during workup, pinacol is added to form the stable pinacol ester.
-
Workup and Quenching: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl) until the pH is neutral (pH 7-8).[13]
-
Trustworthiness: Quenching deactivates any remaining reactive species. Monitoring the pH ensures the reaction is properly neutralized before extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.
-
Purification: Dry the combined organic phases over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the final white solid product.[13]
-
Trustworthiness: Chromatography is essential for removing unreacted starting materials and byproducts, ensuring the high purity required for subsequent reactions.
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Core Applications in Drug Development and Organic Synthesis
The primary utility of 1-(THP)pyrazole-5-boronic acid pinacol ester is as a key intermediate in Suzuki-Miyaura cross-coupling reactions.[4] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between the pyrazole ring and various aryl or vinyl halides.[2][4]
The Suzuki-Miyaura Coupling Mechanism
This reaction allows for the precise incorporation of the pyrazole scaffold into complex target molecules, a common strategy in the development of kinase inhibitors and other therapeutic agents.[3][4]
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